1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide
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Overview
Description
1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide is a chemical compound with the molecular formula C10H9N3O3S and a molecular weight of 251.27 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the production of cyanoacetamide derivatives. Industrial production methods may involve solvent-free reactions or stirring without solvent at elevated temperatures .
Chemical Reactions Analysis
1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methyl cyanoacetate and ethyl cyanoacetate . The major products formed from these reactions are cyanoacetamide derivatives, which are important precursors for heterocyclic synthesis .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reactant to form various heterocyclic compounds. In biology and medicine, its derivatives have shown diverse biological activities, making it a subject of interest for biochemists .
Mechanism of Action
The mechanism of action of 1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide involves its interaction with molecular targets and pathways in biological systems. The active hydrogen on C-2 of the compound can participate in various condensation and substitution reactions, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide can be compared with other cyanoacetamide derivatives. Similar compounds include N-aryl and N-heteryl cyanoacetamides, which are also used as precursors for heterocyclic synthesis . The uniqueness of this compound lies in its specific chemical structure and the diverse biological activities of its derivatives .
Properties
Molecular Formula |
C10H9N3O3S |
---|---|
Molecular Weight |
251.26 g/mol |
IUPAC Name |
S-(4-cyano-2-nitrophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H9N3O3S/c1-12(2)10(14)17-9-4-3-7(6-11)5-8(9)13(15)16/h3-5H,1-2H3 |
InChI Key |
BOOFYFIJUCARBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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